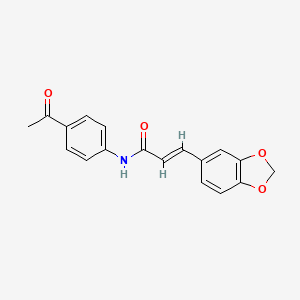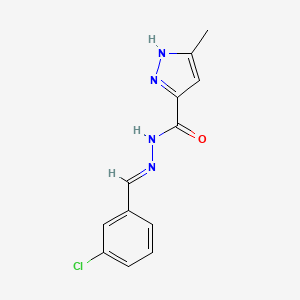
(3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol involves complex chemical processes. For instance, Zhou et al. (2021) describe the synthesis of a structurally similar compound, highlighting methods like ring-opening, cyclization, and Mannich reactions. These methods are critical in creating the unique structural features of such compounds (Zhou, Wu, Huang, Yu, & Lu, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like NMR, MS, FT-IR spectra, and X-ray diffraction. Wu et al. (2022) discuss using these methods to explore the structural properties of a related compound, providing insights into its molecular geometry and electronic properties (Wu, Zheng, Ye, Guo, Liao, Yang, Zhao, Liao, Chai, & Zhou, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be complex. For example, Stupperich, Konle, & Eckerskorn (1996) describe the O-demethylation of methoxy groups under certain conditions, which could be relevant to understanding the chemical behavior of (3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol (Stupperich, Konle, & Eckerskorn, 1996).
Physical Properties Analysis
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with biological molecules are significant for potential applications. While detailed chemical property analysis of (3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is not provided in the current literature, related research by Saeed et al. (2011) on similar compounds might offer insights into chemical behavior and reactivity (Saeed, Erben, Shaheen, & Flörke, 2011).
Scientific Research Applications
Anaerobic O-demethylation by Sporomusa Enzymes
Research involving Sporomusa ovata enzymes has shown a broad O-methyl ether cleavage capacity, highlighting the enzyme's ability to hydrolize the methyl-oxygen linkages of methoxynaphthols and other methyl ether compounds under anaerobic conditions. This indicates potential applications in bioremediation and bioconversion processes where similar structural compounds could be substrates for enzyme-mediated transformations (Stupperich, Konle, & Eckerskorn, 1996).
Orexin-1 Receptor Mechanisms and Compulsive Behavior
The selective OX1R antagonist GSK1059865 has shown effects in reducing binge eating in rats without affecting standard food intake, suggesting that compounds targeting orexin receptors may have therapeutic potential in treating eating disorders and other compulsive behaviors (Piccoli et al., 2012).
5-HT2A Receptor Inverse Agonism
The compound ACP-103 has demonstrated potent 5-HT2A receptor inverse agonist activity, indicating potential applications in psychiatric disorder treatments, including as an antipsychotic agent. This suggests that compounds with similar activity profiles could be of interest in developing new treatments for mental health conditions (Vanover et al., 2006).
Sigma Ligands and Anxiolytic Activity
Research on sigma ligands, including those with high affinity for sigma 2 binding sites, has indicated potential anxiolytic activity in rat models. This highlights the possible application of structurally related compounds in developing new treatments for anxiety and related disorders (Perregaard, Moltzen, Meier, & Sanchez, 1995).
properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-12-10-14(18)4-5-15(12)16(20)19-8-6-17(21,7-9-22-3)13(2)11-19/h4-5,10,13,21H,6-9,11H2,1-3H3/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOOSFJKSCLVAT-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)
![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)